molecular formula C6H5Cl2N2NaO3S B12678326 Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate CAS No. 85959-67-7

Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate

Cat. No.: B12678326
CAS No.: 85959-67-7
M. Wt: 279.08 g/mol
InChI Key: RFVLQKJFRXXZLG-UHFFFAOYSA-M
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Description

Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate is a chemical compound with the molecular formula C6H5Cl2N2NaO3S. It is known for its unique chemical properties and applications in various scientific fields. This compound is often used in research and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate typically involves the chlorination of 4-hydrazinobenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 5 positions. The reaction is usually performed in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The raw materials are subjected to chlorination in large reactors, followed by purification steps to isolate the desired product. The final product is then neutralized with sodium hydroxide to form the sodium salt.

Chemical Reactions Analysis

Types of Reactions

Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various sulfonic acids, hydrazine derivatives, and substituted benzenesulfonates.

Scientific Research Applications

Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: The compound is used in biochemical assays and as a labeling agent in molecular biology.

    Industry: The compound is used in the manufacture of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and nucleic acids, affecting their function and activity. The pathways involved include oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3,5-dichloro-2-hydroxybenzenesulfonate
  • Sodium 4-chloro-2-hydrazinobenzenesulfonate
  • Sodium 2,4-dichloro-5-hydrazinobenzenesulfonate

Uniqueness

Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications where selective reactivity is required.

Properties

CAS No.

85959-67-7

Molecular Formula

C6H5Cl2N2NaO3S

Molecular Weight

279.08 g/mol

IUPAC Name

sodium;2,5-dichloro-4-hydrazinylbenzenesulfonate

InChI

InChI=1S/C6H6Cl2N2O3S.Na/c7-3-2-6(14(11,12)13)4(8)1-5(3)10-9;/h1-2,10H,9H2,(H,11,12,13);/q;+1/p-1

InChI Key

RFVLQKJFRXXZLG-UHFFFAOYSA-M

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)[O-])Cl)NN.[Na+]

Origin of Product

United States

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